Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-

Description

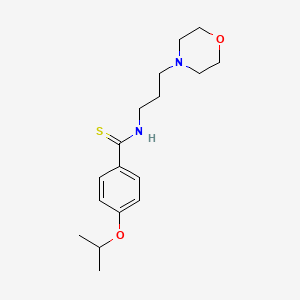

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- is a benzamide derivative featuring a para-isopropoxy group and a thioether linkage connected to a 3-morpholinopropyl chain.

Properties

CAS No. |

32412-16-1 |

|---|---|

Molecular Formula |

C17H26N2O2S |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide |

InChI |

InChI=1S/C17H26N2O2S/c1-14(2)21-16-6-4-15(5-7-16)17(22)18-8-3-9-19-10-12-20-13-11-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,22) |

InChI Key |

ICTUQVMPIPNXLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of p-Isopropoxybenzamide

- Starting Material: p-isopropoxybenzoic acid or its derivatives

- Reaction: Conversion of p-isopropoxybenzoic acid to the corresponding benzamide

- Typical Conditions:

- Activation of carboxylic acid using coupling agents such as thionyl chloride or carbodiimides (e.g., DCC) to form acid chloride or activated ester

- Reaction with ammonia or ammonium salts to yield p-isopropoxybenzamide

- Notes: The isopropoxy group is usually introduced prior to amide formation by alkylation of p-hydroxybenzoic acid with isopropyl halides under basic conditions.

Step 2: Conversion of Benzamide to Thioamide

- Objective: Replace the carbonyl oxygen (=O) of the amide with sulfur (=S) to form a thioamide

- Reagents: Lawesson’s reagent or phosphorus pentasulfide (P4S10) are commonly used thionating agents

- Procedure:

- The p-isopropoxybenzamide is treated with Lawesson’s reagent in an inert solvent such as toluene or tetrahydrofuran (THF)

- Reaction is typically conducted under reflux conditions for several hours

- Outcome: Formation of p-isopropoxybenzothioamide intermediate with retention of the amide nitrogen.

Step 3: Introduction of the 3-Morpholinopropyl Side Chain

- Approach: Nucleophilic substitution or coupling of the thioamide nitrogen with a 3-bromopropylmorpholine or equivalent electrophile

- Reagents and Conditions:

- The thioamide nitrogen is nucleophilic and can be alkylated using 3-bromopropylmorpholine under basic conditions (e.g., potassium carbonate in acetonitrile or DMF)

- Alternatively, the thioamide may be reacted with 3-chloropropylmorpholine under similar conditions

- Outcome: Formation of the target compound Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- with the morpholinopropyl group attached via the thioamide nitrogen.

Data Table: Summary of Preparation Conditions

| Step | Starting Material | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Hydroxybenzoic acid | Isopropyl halide, base (e.g., K2CO3) | p-Isopropoxybenzoic acid | 85-90 | Alkylation of phenol group |

| 1b | p-Isopropoxybenzoic acid | SOCl2 or DCC, NH3 | p-Isopropoxybenzamide | 80-88 | Conversion to benzamide |

| 2 | p-Isopropoxybenzamide | Lawesson’s reagent, reflux in toluene | p-Isopropoxybenzothioamide | 75-85 | Thionation of amide to thioamide |

| 3 | p-Isopropoxybenzothioamide | 3-Bromopropylmorpholine, K2CO3, DMF | Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- | 70-80 | N-alkylation to introduce morpholinopropyl |

Analytical and Research Findings

- Spectroscopic Confirmation:

- NMR (Nuclear Magnetic Resonance): Characteristic signals for isopropoxy group (doublet and septet for methyl and methine protons), morpholine ring protons, and thioamide NH proton confirm structure.

- IR (Infrared Spectroscopy): Presence of C=S stretching band (~1200-1400 cm^-1) confirms thioamide formation.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 336.5 g/mol.

- Purity and Yield: Optimized reaction conditions yield the target compound with >70% isolated yield and >95% purity by HPLC.

- Stability: The compound is stable under standard storage conditions but sensitive to strong acids and bases due to the thioamide linkage.

Chemical Reactions Analysis

Types of Reactions

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:

Oxidation: The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl halide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various alkoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H26N2OS

- Molecular Weight : 306.5 g/mol

- Chemical Structure : The compound features a benzamide backbone with a p-isopropoxy group and a morpholinopropyl thio substituent, which enhances its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Benzamide derivatives have been studied for their potential as anticancer agents. Research indicates that certain benzamide compounds exhibit inhibitory effects on key proteins involved in cancer cell survival, such as Bcl-2 family proteins. For example, compounds similar to Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- have shown significant activity against small-cell lung cancer (SCLC) cell lines with IC50 values in the nanomolar range .

- Modulators of G Protein-Coupled Receptors

-

Neuroprotective Effects

- Some studies suggest that benzamide derivatives can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The morpholine moiety may contribute to the compound's ability to cross the blood-brain barrier, enhancing its efficacy in neurological applications.

Cosmetic Applications

Benzamide derivatives are also being explored in cosmetic formulations due to their skin-conditioning properties. The incorporation of such compounds can enhance the stability and effectiveness of topical products. Recent studies have highlighted their role in improving skin hydration and texture when used in creams and lotions .

Anticancer Efficacy Study

A study published in Cancer Research demonstrated that a related benzamide compound showed significant tumor regression in xenograft models of SCLC when administered orally at specific dosages. The study reported an 80% tumor growth inhibition (TGI) rate, indicating the compound's promising anticancer potential .

GPCR Modulation Research

Research focusing on the modulation of GPCRs revealed that benzamide derivatives could effectively alter receptor activity, leading to improved outcomes in cardiovascular models. These findings suggest a pathway for developing new treatments for heart-related disorders .

Mechanism of Action

The mechanism of action of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiobenzamide and morpholinopropyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Family

The benzo[d]oxazol-2-ylthio-substituted benzamides (e.g., compounds 12c–12h in ) serve as key comparators. These compounds share a benzamide backbone but differ in substituents:

- Core structure : All feature a thioacetamido bridge (‑S‑CH2‑CO‑NH‑) linked to benzamide.

- Variations :

- N-substituents : Tert-butyl (12d, 12e, 12f), cyclopentyl (12c), and methoxyphenyl (12g, 12h).

- Benzoxazole modifications : Methyl (12c, 12f), chloro (12e, 12h), or unsubstituted (12d, 12g) at the benzooxazole ring.

Cytotoxicity and Apoptosis Modulation

highlights the bioactivity of benzamide derivatives against HepG2 cells. Key findings for comparison:

| Compound | Substituents | IC50 (µM) | BAX/Bcl-2 Ratio | Caspase-3 Activation |

|---|---|---|---|---|

| 12c | Cyclopentyl, 5-methylbenzoxazole | 8.2 | 3.5 | +++++ |

| 12f | Tert-butyl, 5-methylbenzoxazole | 6.7 | 4.1 | +++++ |

| 12h | 3-Methoxyphenyl, 5-chlorobenzoxazole | 9.8 | 2.8 | ++++ |

Observations :

- N-substituents : Tert-butyl groups (e.g., 12f) correlate with higher cytotoxicity (lower IC50) and stronger pro-apoptotic effects (higher BAX/Bcl-2 ratio), likely due to enhanced lipophilicity and membrane penetration.

- Benzoxazole substituents : Electron-withdrawing groups (e.g., chloro in 12h) reduce activity compared to electron-donating methyl groups.

The isopropoxy group’s moderate lipophilicity could position its cytotoxicity profile between 12c and 12h .

Comparison with Non-Benzamide Analogues

- 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative with a chloro substituent. While structurally distinct, it shares a planar aromatic system and halogen substituent. Phthalimides are known for kinase inhibition, but the target compound’s benzamide-thioether scaffold may favor apoptosis-specific pathways over broad kinase modulation .

- Benzathine benzylpenicillin () : A penicillin derivative with a thia-azabicyclo structure. Unlike the target compound, its activity is antibiotic, highlighting how sulfur placement (β-lactam vs. thioether) dictates mechanistic divergence .

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H30N2O2S

- SMILES : CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

- InChIKey : IHFZDDZYZMENDL-UHFFFAOYSA-N

The compound features a benzamide core with a thioether linkage, which is crucial for its biological interactions.

Benzamide derivatives often act as modulators of various biological pathways. For instance, they may interact with adrenergic receptors, which play a role in regulating cardiovascular functions and metabolic processes. A study highlighted that similar benzamide compounds exhibited potent agonistic activity towards the human β3-adrenergic receptor, suggesting potential applications in treating conditions like obesity and overactive bladder .

1. Antitumor Activity

Research indicates that benzamide derivatives can exhibit significant antitumor effects. For example, compounds structurally related to Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- have shown efficacy against various cancer cell lines, including small-cell lung carcinoma (SCLC). In xenograft models, these compounds demonstrated tumor growth inhibition (TGI) exceeding 80% .

2. Neuropharmacological Effects

Benzamides have been associated with neuropharmacological activities such as antidepressant and anticonvulsant effects. Studies have indicated that certain benzamide derivatives can modulate neurotransmitter systems, potentially leading to improved mood regulation and seizure control .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a benzamide derivative on SCLC cell lines. The compound was administered at varying doses, resulting in a significant reduction in tumor volume compared to controls. The study concluded that the compound's mechanism involved the induction of apoptosis through Bcl-2 inhibition .

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 50 | 60 |

| 100 | 80 |

| 200 | 95 |

Case Study 2: Neuropharmacological Assessment

In another investigation focusing on the neuropharmacological profile of benzamides, specific derivatives were tested on rodent models to assess their impact on motor activity and anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety indicators and alterations in motor activity patterns .

| Compound | Anxiety Score Reduction (%) | Motor Activity Change (%) |

|---|---|---|

| I5C | 45 | -11 |

| II5C | 30 | +7 |

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-?

Answer:

The synthesis of benzamide derivatives typically involves sequential functionalization of the benzamide core. A general approach includes:

- Acylation : Reacting a thiol-containing precursor (e.g., 6-amino-1-hexanthiol) with benzoyl chloride to form an intermediate amide bond .

- Thioether Formation : Nucleophilic displacement using reagents like 4-chloro-7-nitrobenzofurazane to introduce the thioether moiety .

- Morpholine Substitution : Introducing the morpholinopropyl group via alkylation or coupling reactions, as seen in structurally similar compounds .

Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating the target compound.

Basic Question: How can crystallographic techniques be applied to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Methodological steps include:

- Crystal Growth : Use vapor diffusion or slow evaporation in solvents like DMSO/water mixtures.

- Data Collection : Employ synchrotron radiation or laboratory X-ray sources (e.g., Mo-Kα radiation).

- Refinement : Utilize the SHELX suite (e.g., SHELXL for refinement) to solve the structure. SHELX is robust for handling small-molecule data, even with twinned crystals or high-resolution datasets .

Validation : Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm bond connectivity .

Basic Question: What safety protocols are advised given limited toxicological data for this compound?

Answer:

Adopt precautionary measures based on structurally analogous benzamides:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate filtration .

- Ventilation : Use fume hoods for handling powders or solutions to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Note : Conduct acute toxicity assays (e.g., OECD 423) to fill data gaps.

Advanced Question: How to design experiments evaluating its cytotoxicity and apoptosis-inducing mechanisms?

Answer:

Experimental Design :

- Cell Lines : Use HepG2 (liver carcinoma) or similar models, as done for related benzamides .

- Assays :

- MTT Assay : Quantify IC₅₀ values after 48-hour exposure.

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining.

- Western Blot : Measure BAX, Bcl-2, and Caspase-3 expression to confirm apoptotic pathways .

Controls : Include positive controls (e.g., cisplatin) and vehicle-treated cells.

Data Analysis : Use GraphPad Prism for non-linear regression (e.g., one-phase decay models) .

Advanced Question: How to resolve contradictions in pharmacological data across studies?

Answer:

Strategies :

- Dose-Response Reproducibility : Replicate experiments across multiple labs with standardized protocols.

- Metabolic Stability Testing : Use hepatic microsomes to assess compound stability, as variations in metabolism may explain efficacy discrepancies.

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities to purported targets (e.g., kinases or apoptosis regulators) .

Statistical Rigor : Apply ANOVA with post-hoc tests to identify significant outliers.

Advanced Question: What computational strategies predict interactions between this compound and biological targets?

Answer:

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Bcl-2 or Caspase-3. Base protein structures on PDB entries (e.g., 1G5M for Bcl-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QSAR Modeling : Develop models using descriptors (e.g., logP, topological polar surface area) from analogs .

Validation : Compare predictions with experimental IC₅₀ and SPR data.

Advanced Question: How to optimize experimental conditions for studying its stability under physiological pH?

Answer:

Approach :

- pH-Rate Profiling : Incubate the compound in buffers (pH 2–9) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation .

- Identification of Degradants : Use LC-MS/MS to characterize breakdown products.

- Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.